molecular formula C14H12BrCl B13698003 1-Bromo-4-(4-chlorophenethyl)benzene

1-Bromo-4-(4-chlorophenethyl)benzene

Cat. No.: B13698003
M. Wt: 295.60 g/mol
InChI Key: WQJJLINHJVLCDC-UHFFFAOYSA-N
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Description

1-Bromo-4-(4-chlorophenethyl)benzene is an organic compound that belongs to the class of aromatic halides It consists of a benzene ring substituted with a bromine atom and a 4-chlorophenethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-4-(4-chlorophenethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 4-(4-chlorophenethyl)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction typically occurs under controlled conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes using similar catalysts and reaction conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-(4-chlorophenethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution at elevated temperatures.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Major Products Formed

    Nucleophilic Substitution: Phenolic compounds.

    Oxidation: Benzoic acids and other oxidized derivatives.

    Reduction: 4-(4-chlorophenethyl)benzene.

Scientific Research Applications

1-Bromo-4-(4-chlorophenethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-4-(4-chlorophenethyl)benzene involves its interaction with various molecular targets and pathways. The bromine atom and the 4-chlorophenethyl group can participate in electrophilic and nucleophilic reactions, influencing the compound’s reactivity and interactions with other molecules . The specific pathways and targets depend on the context of its use and the nature of the reactions it undergoes.

Comparison with Similar Compounds

1-Bromo-4-(4-chlorophenethyl)benzene can be compared with other similar compounds, such as:

These comparisons highlight the unique features of this compound, such as its specific substitution pattern and the presence of both bromine and chlorophenethyl groups, which contribute to its distinct reactivity and versatility in various applications.

Properties

Molecular Formula

C14H12BrCl

Molecular Weight

295.60 g/mol

IUPAC Name

1-bromo-4-[2-(4-chlorophenyl)ethyl]benzene

InChI

InChI=1S/C14H12BrCl/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h3-10H,1-2H2

InChI Key

WQJJLINHJVLCDC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCC2=CC=C(C=C2)Br)Cl

Origin of Product

United States

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